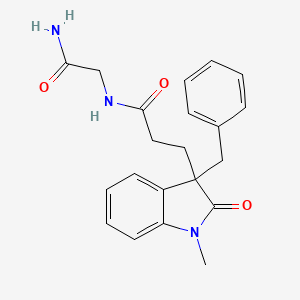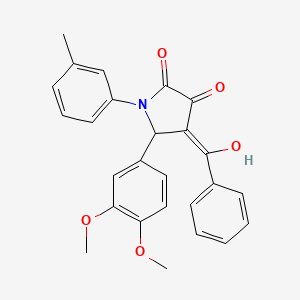![molecular formula C17H16ClNO2 B5500895 1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5500895.png)
1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes that often use base-catalyzed Claisen-Schmidt condensation reactions. For instance, compounds with structural similarities have been synthesized through reactions involving substituted acetophenones and aldehydes in the presence of bases, highlighting the importance of precise reaction conditions for the successful formation of the desired products (Salian et al., 2018).
Molecular Structure Analysis
Detailed molecular structure analysis using techniques like X-ray diffraction and density functional theory (DFT) provides insights into the geometrical framework, electronic properties, and chemical reactivity of compounds. For example, computational insights on a similar compound revealed important aspects of its bond lengths, angles, and electronic parameters, enhancing our understanding of its structural characteristics (Adole et al., 2020).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by their molecular structure, as demonstrated by studies on their synthesis and chemical behavior. The introduction of certain functional groups can significantly affect their chemical reactivity, leading to the formation of novel compounds with interesting properties. Research on similar molecules has shown how modifications in the molecular structure can lead to differences in their reactivity and the types of reactions they can undergo (Viji et al., 2020).
Physical Properties Analysis
The physical properties of compounds like 1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one are crucial for their potential applications. Studies using computational methods have provided valuable data on properties such as dipole moments, molecular electrostatic potential surfaces, and vibrational assignments, which are essential for understanding how these compounds interact with their environment (Adole et al., 2020).
Chemical Properties Analysis
The chemical properties of these compounds, including their stability, reactivity, and interaction with other molecules, are of significant interest. Advanced computational techniques and spectroscopic analysis have been employed to explore these aspects, providing insights into their potential chemical behavior and applications. Research into similar compounds has elucidated their electronic properties and the nature of their chemical bonds, contributing to a deeper understanding of their chemical properties (Najiya et al., 2014).
Scientific Research Applications
Synthesis and Optical Properties
Researchers have explored the synthesis and optical properties of related compounds, emphasizing the development of materials with specific optical characteristics. For example, Takagi et al. (2013) synthesized phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate derivatives, demonstrating the controlled polymerization process and the resulting materials' optical properties. These studies contribute to understanding how substituting different phenyl groups impacts a compound's optical behavior, which is crucial for applications in materials science and photonics (Takagi et al., 2013).
Antimicrobial and Anticancer Agents
Another area of research focuses on the compound's derivatives as potential antimicrobial and anticancer agents. Sah et al. (2014) discussed the synthesis of formazans from a Mannich base derived from a similar thiadiazole compound, showcasing moderate antimicrobial activity. This study illustrates the compound's role in developing new antimicrobial agents, which is essential for addressing drug-resistant bacterial infections (Sah et al., 2014).
Environmental Impact Studies
Research has also been conducted on the environmental impact of related compounds. Sun et al. (2019) investigated the transformation products of 2,4-dihydroxybenzophenone during chlorination treatment, revealing the formation of novel by-products, including phenyl benzoquinones. This study highlights the potential environmental and health risks associated with the transformation of such compounds during water treatment processes (Sun et al., 2019).
Computational Insights
Adole et al. (2020) provided computational insights into the molecular structure, electronic properties, and chemical reactivity of a closely related compound, emphasizing its potential for various applications based on its electronic behavior and reactivity profiles. This type of research is crucial for predicting compound behavior in different environments and for various applications, including material science and drug design (Adole et al., 2020).
Corrosion Inhibitors
Gupta et al. (2017) explored the inhibition effect of α-aminophosphonates, including derivatives similar to the compound , on mild steel corrosion. This research is vital for the development of new corrosion inhibitors for industrial applications, showcasing the compound's versatility beyond biomedical applications (Gupta et al., 2017).
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[3-(1-hydroxyethyl)anilino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12(20)14-3-2-4-16(11-14)19-10-9-17(21)13-5-7-15(18)8-6-13/h2-12,19-20H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFLAEFWXRQDTD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5500812.png)
![7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5500821.png)
![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5500848.png)
![6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5500878.png)
![4-fluoro-N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5500882.png)
![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)
![N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5500898.png)
![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)

